molecular formula C14H12F2 B2393628 1,2-Bis(2-fluorophenyl)ethane CAS No. 349-38-2

1,2-Bis(2-fluorophenyl)ethane

Cat. No. B2393628
CAS RN: 349-38-2
M. Wt: 218.247
InChI Key: DCGNAMWRLBRLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Bis(2-fluorophenyl)ethane” is a chemical compound with the molecular formula C14H12F2 . It has a molecular weight of 218.24 g/mol . The compound is also known by other names such as 1-fluoro-2-[2-(2-fluorophenyl)ethyl]benzene and (e)-1,2-bis(2-fluorophenyl)ethane .


Molecular Structure Analysis

The molecular structure of “this compound” consists of two fluorophenyl groups attached to an ethane backbone . The compound has a 2D structure and a 3D conformer . The InChI string representation of the molecule is InChI=1S/C14H12F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.24 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 218.09070671 g/mol . The compound has a topological polar surface area of 0 Ų and a heavy atom count of 16 .

Scientific Research Applications

  • Fluorescent Probes and Cell Imaging

    • Schiff bases derived from similar structures have been used as fluorescent probes. For instance, a vanillinyl Schiff base showed unprecedented fluorescent zinc sensing properties and was used for zinc bioimaging in cells (Bhanja et al., 2015). This application highlights the potential of compounds like 1,2-bis(2-fluorophenyl)ethane in biological imaging and sensing.
  • Photophysical Properties and Fluorescence

    • Molecules with nonconjugated structures, including those with isolated phenyl rings like this compound, can exhibit unique photophysical properties. Research shows that such molecules can extend their emission spectra up to 600 nm with high solid-state quantum yields (Zhang et al., 2017). This finding is significant for the development of new materials for optoelectronic applications.
  • Catalysis and Asymmetric Synthesis

    • Compounds structurally related to this compound have been used in catalytic processes. For example, (S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane, a similar compound, was used as an effective ligand in the catalytic asymmetric hydrogenation of α-(acylamino)acrylic acids, producing N-acylamino acids with high enantiomeric excess (Imamoto et al., 1995).
  • Polymerization and Material Synthesis

    • Molecules resembling this compound have been used in polymerization processes. For instance, 1,3-bis(P-vinylphenyl)propane and 1,2-bis(P-vinylphenyl)ethane were used in cationic polymerization studies. The stabilization of cationic centers in such polymerizations is significant for developing new polymeric materials (Nishimura et al., 1983).
  • Chemical Synthesis and Ligand Development

    • Similar compounds have been synthesized for various applications, including as ligands for metal complexes. For example, a study reported the synthesis of 1,2-bis(dichlorophosphino)ethane and its derivatives, which are key in the development of tetraalkyldiphosphine ligands (Burt et al., 1979). These ligands have broad applications in organometallic chemistry and catalysis.
  • Applications in Fluorescence Sensing

    • Structurally similar vanillinyl thioether Schiff bases have been used as turn-on fluorescence sensors for Zn2+ ions, with applications in living cell imaging (Patra et al., 2016). This demonstrates the potential of this compound derivatives in environmental and biological sensing.

properties

IUPAC Name

1-fluoro-2-[2-(2-fluorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGNAMWRLBRLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349-38-2
Record name 1,1'-Ethane-1,2-diylbis(2-fluorobenzene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.